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molecular formula C15H22OS2 B8605521 Benzenecarbodithioic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- CAS No. 52119-95-6

Benzenecarbodithioic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-

Cat. No. B8605521
M. Wt: 282.5 g/mol
InChI Key: HHXCMCNHNPGJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05076945

Procedure details

The ditalow amine salt of 4-hydroxy -3, 5-di-tert-butyldithiobenzoic acid was prepared as follows: 2,6-di-tert-butyl phenol (20.6 g) was dissolved in dimethylsulphoxide (60 cm3). To this well stirred solution under nitrogen was added KOH (5.6 g) dissolved in the minimum amount of water. After the addition was completed, CS2 (7.6 g) was run in maintaining the temperature between 20-25° C. The mixture was maintained at this temperature for one hour, at 60° C. for two hours and then cooled and poured into water (250 cm3). After acidification (10% HCl), extraction into diethylether and drying over Na2SO4 the product was isolated by roto-evaporation (calculated for C15H22OS2, C=63.83 wt. % and H=7.80 wt. %; found C=63.65 wt. % and H=7.86 wt. %).
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[C:18](=[S:20])=[S:19]>CS(C)=O.O>[OH:15][C:6]1[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:10][C:9]([C:18]([SH:20])=[S:19])=[CH:8][C:7]=1[C:11]([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
7.6 g
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained at this temperature for one hour, at 60° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
After acidification (10% HCl), extraction into diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over Na2SO4 the product
CUSTOM
Type
CUSTOM
Details
was isolated by roto-evaporation (calculated for C15H22OS2, C=63.83 wt. % and H=7.80 wt. %; found C=63.65 wt. % and H=7.86 wt. %)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=C(C=C(C(=S)S)C=C1C(C)(C)C)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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